molecular formula C22H31N5O2S B11249885 4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine

4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine

Cat. No.: B11249885
M. Wt: 429.6 g/mol
InChI Key: NNHBJHYHDUUTKT-UHFFFAOYSA-N
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Description

TAK-632 , is a synthetic small molecule with potential therapeutic applications. Let’s break down its features:

    Chemical Structure: The compound consists of a pyrimidine core substituted with a pyrrolidine ring and a sulfonamide group. Its chemical formula is CHNOS.

    Synonyms: TAK-632, 4-Me-6-PY-2-4-TMBPS-1-PP, or simply TAK632.

Preparation Methods

a. Synthetic Routes: TAK-632 can be synthesized through several routes. One common method involves the condensation of 4-methyl-6-chloropyrimidine with pyrrolidine, followed by sulfonation using 4-(2,4,5-trimethylbenzenesulfonyl)piperazine. The reaction proceeds under appropriate solvent and temperature conditions.

b. Industrial Production: While industrial-scale production details are proprietary, pharmaceutical companies typically optimize synthetic routes for efficiency, yield, and purity. TAK-632’s industrial synthesis likely involves batch or continuous processes.

Chemical Reactions Analysis

TAK-632 participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group may yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperazine moiety.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield the desulfonated analog.

Scientific Research Applications

TAK-632 has garnered interest in various fields:

    Cancer Research: It inhibits kinases involved in cell proliferation and survival pathways. Clinical trials explore its efficacy against solid tumors.

    Neuroscience: TAK-632’s kinase inhibition properties may have implications in neurodegenerative diseases.

    Drug Development: Researchers investigate its potential as a lead compound for novel kinase inhibitors.

Mechanism of Action

TAK-632 targets kinases, including RAF and MEK. By disrupting the MAPK pathway, it inhibits cell growth and survival. Further studies elucidate its precise molecular interactions.

Comparison with Similar Compounds

TAK-632 stands out due to its unique combination of structural features. Similar compounds include other kinase inhibitors like vemurafenib and trametinib, but TAK-632’s distinct scaffold sets it apart.

: Patent: US20120283249A1, “Pyrimidine derivatives as kinase inhibitors.” Link

Properties

Molecular Formula

C22H31N5O2S

Molecular Weight

429.6 g/mol

IUPAC Name

4-methyl-6-pyrrolidin-1-yl-2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C22H31N5O2S/c1-16-13-18(3)20(14-17(16)2)30(28,29)27-11-9-26(10-12-27)22-23-19(4)15-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3

InChI Key

NNHBJHYHDUUTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C

Origin of Product

United States

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